molecular formula C13H13BrN2OS B215501 4-Bromo-2-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether

4-Bromo-2-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether

Numéro de catalogue B215501
Poids moléculaire: 325.23 g/mol
Clé InChI: GJKICXNTDFGQPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-2-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK2334470 and is a selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating energy metabolism, making GSK2334470 a promising compound for the treatment of metabolic disorders such as diabetes and obesity.

Mécanisme D'action

GSK2334470 is a selective inhibitor of AMPK, which is an enzyme that plays a crucial role in regulating energy metabolism. AMPK is activated in response to energy stress, such as low glucose levels or high exercise intensity. Once activated, AMPK promotes energy production by stimulating glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes such as protein synthesis. GSK2334470 inhibits AMPK activity by binding to the catalytic subunit of the enzyme, preventing its activation. This leads to a decrease in glucose uptake and fatty acid oxidation, resulting in a reduction in energy production.
Biochemical and Physiological Effects:
GSK2334470 has been shown to have several biochemical and physiological effects. In animal models of diabetes, GSK2334470 improves glucose homeostasis by reducing hepatic glucose production and increasing glucose uptake in skeletal muscle. GSK2334470 also improves insulin sensitivity by increasing the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt. In obese mice, GSK2334470 reduces body weight and adiposity by increasing energy expenditure and reducing food intake. GSK2334470 also improves lipid metabolism by reducing hepatic triglyceride and cholesterol levels.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using GSK2334470 in lab experiments is its selectivity for AMPK. This allows researchers to specifically target AMPK activity without affecting other enzymes or signaling pathways. Additionally, GSK2334470 has been extensively studied in animal models, providing a wealth of information on its effects and mechanisms of action. However, one limitation of using GSK2334470 is its potential toxicity. High doses of GSK2334470 have been shown to cause liver damage and other adverse effects in animal studies. Therefore, caution should be taken when using GSK2334470 in lab experiments.

Orientations Futures

There are several future directions for the study of GSK2334470. One potential application is in the treatment of metabolic disorders such as diabetes and obesity. Clinical trials are needed to determine the safety and efficacy of GSK2334470 in humans. Additionally, further research is needed to understand the long-term effects of GSK2334470 on liver function and other physiological processes. Another future direction is the development of more selective and potent AMPK inhibitors. This could lead to the discovery of new therapeutic agents for the treatment of metabolic disorders and other diseases.

Méthodes De Synthèse

The synthesis of GSK2334470 involves the reaction of 4-bromo-2-methylphenol with 2-(2-pyrimidinylsulfanyl)ethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of GSK2334470 as a white solid. The synthesis method has been optimized to produce GSK2334470 in high yield and purity.

Applications De Recherche Scientifique

GSK2334470 has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. Additionally, GSK2334470 has been shown to reduce body weight and improve lipid metabolism in obese mice. These findings suggest that GSK2334470 may be a promising therapeutic agent for the treatment of metabolic disorders.

Propriétés

Nom du produit

4-Bromo-2-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether

Formule moléculaire

C13H13BrN2OS

Poids moléculaire

325.23 g/mol

Nom IUPAC

2-[2-(4-bromo-2-methylphenoxy)ethylsulfanyl]pyrimidine

InChI

InChI=1S/C13H13BrN2OS/c1-10-9-11(14)3-4-12(10)17-7-8-18-13-15-5-2-6-16-13/h2-6,9H,7-8H2,1H3

Clé InChI

GJKICXNTDFGQPR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)OCCSC2=NC=CC=N2

SMILES canonique

CC1=C(C=CC(=C1)Br)OCCSC2=NC=CC=N2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.